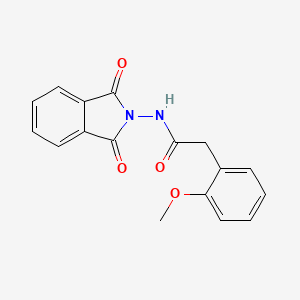
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(2-methoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(2-methoxyphenyl)acetamide, also known as ISO-1, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent inhibitor of the cytokine-inducible isoform of the enzyme heme oxygenase-1 (HO-1), which is known to play a crucial role in the development and progression of various cancers.
作用机制
The mechanism of action of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(2-methoxyphenyl)acetamide involves the inhibition of heme oxygenase-1 (HO-1), which is an enzyme that plays a crucial role in the development and progression of various cancers. HO-1 is known to promote the survival and proliferation of cancer cells by protecting them from oxidative stress and apoptosis. By inhibiting HO-1, N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(2-methoxyphenyl)acetamide induces oxidative stress and apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(2-methoxyphenyl)acetamide has been shown to induce oxidative stress and apoptosis in cancer cells, leading to their death. It has also been shown to inhibit the migration and invasion of cancer cells, which are crucial steps in the metastasis of cancer. N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(2-methoxyphenyl)acetamide has also been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment.
实验室实验的优点和局限性
One of the major advantages of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(2-methoxyphenyl)acetamide is its specificity towards HO-1, which makes it a potential target for cancer therapy. However, N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(2-methoxyphenyl)acetamide has also been shown to inhibit the activity of other enzymes, such as cyclooxygenase-2 (COX-2), which may limit its use in cancer therapy. Additionally, N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(2-methoxyphenyl)acetamide has poor solubility in water, which may limit its use in in vivo experiments.
未来方向
There are several future directions for the research on N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(2-methoxyphenyl)acetamide. One potential direction is the development of more potent and selective inhibitors of HO-1. Another direction is the investigation of the use of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(2-methoxyphenyl)acetamide in combination with other cancer therapies, such as immunotherapy and targeted therapy. Additionally, the use of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(2-methoxyphenyl)acetamide in animal models of cancer could provide valuable information about its potential use in cancer therapy.
合成方法
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(2-methoxyphenyl)acetamide can be synthesized using a simple two-step process. The first step involves the reaction of 2-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with phthalic anhydride in the presence of a catalyst to form the desired N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(2-methoxyphenyl)acetamide compound. The overall yield of this process is around 50%.
科学研究应用
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(2-methoxyphenyl)acetamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and pancreatic cancer cells. N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(2-methoxyphenyl)acetamide has also been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment.
属性
IUPAC Name |
N-(1,3-dioxoisoindol-2-yl)-2-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-23-14-9-5-2-6-11(14)10-15(20)18-19-16(21)12-7-3-4-8-13(12)17(19)22/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAULGRPFRBHNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

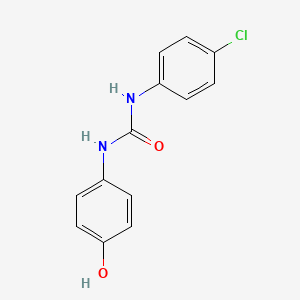
![2-phenylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5870678.png)
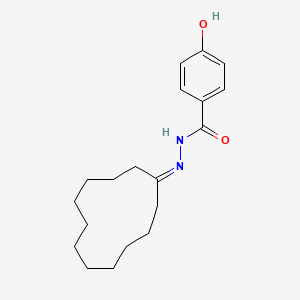
![N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5870689.png)
![4-[2-(2-carboxyethyl)-5-(4-methylphenyl)-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5870701.png)
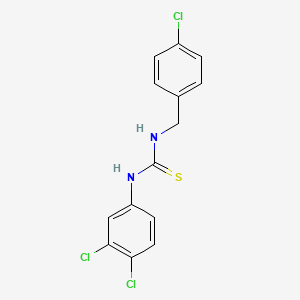
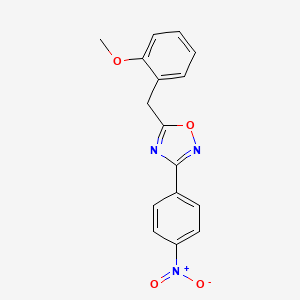

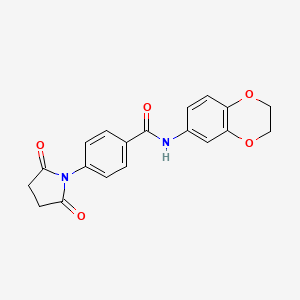
![N,N-diethyl-3-(2-phenyl-1H-imidazo[1,2-a]benzimidazol-1-yl)-1-propanamine](/img/structure/B5870746.png)
![methyl 4-[(3-fluorobenzoyl)amino]benzoate](/img/structure/B5870753.png)
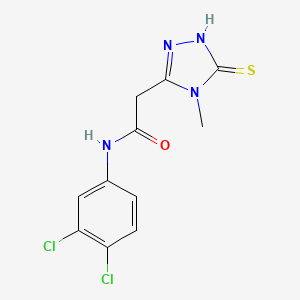
![N-isobutyl-4-[(2-thienylacetyl)amino]benzamide](/img/structure/B5870764.png)
